zinc;1H-imidazole

Vue d'ensemble

Description

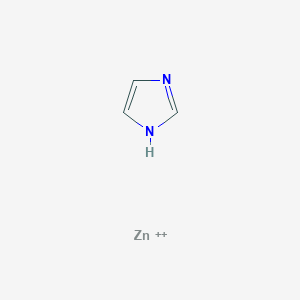

Zinc;1H-imidazole is a coordination compound formed by the interaction of zinc ions with 1H-imidazole ligands. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1H-imidazole typically involves the reaction of zinc salts, such as zinc chloride or zinc acetate, with 1H-imidazole in an appropriate solvent. The reaction can be carried out under mild conditions, often at room temperature or slightly elevated temperatures. The general reaction can be represented as follows:

ZnCl2+2C3H4N2→Zn(C3H4N2)2Cl2

In this reaction, zinc chloride reacts with 1H-imidazole to form the this compound complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of zinc salt and solvent, as well as reaction conditions, can be optimized to achieve high yields and purity. Common solvents used include water, ethanol, and other polar solvents that facilitate the dissolution of reactants and the formation of the complex.

Analyse Des Réactions Chimiques

Types of Reactions

Zinc;1H-imidazole undergoes various chemical reactions, including:

Coordination Reactions: The imidazole ligands can coordinate with other metal ions, forming mixed-metal complexes.

Substitution Reactions: The imidazole ligands can be replaced by other ligands, depending on the reaction conditions and the nature of the substituting ligand.

Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, although these are less common compared to coordination and substitution reactions.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts and imidazole ligands in polar solvents.

Substitution Reactions: Can be carried out using various ligands such as phosphines, amines, or other nitrogen-containing heterocycles.

Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

Coordination Reactions: Mixed-metal complexes with varying stoichiometries.

Substitution Reactions: New zinc complexes with different ligands.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the this compound complex.

Applications De Recherche Scientifique

Coordination Chemistry

Zinc Complexes Formation

Zinc ions can coordinate with imidazole, forming stable complexes that exhibit interesting geometrical configurations such as tetrahedral and octahedral arrangements. These complexes are characterized by their ability to engage in π-π stacking interactions and hydrogen bonding, making them valuable in various applications.

Table 1: Properties of Zinc-Imidazole Complexes

| Property | Description |

|---|---|

| Coordination Geometry | Tetrahedral or Octahedral |

| Bonding Mode | Coordination through nitrogen atoms of imidazole |

| Stability | High stability due to d10 configuration |

| Luminescence | Exhibits photoluminescent properties |

Biochemical Applications

Proteomics

Zinc-imidazole complexes have been evaluated for their utility in proteomics, particularly as staining agents for protein gels. A study demonstrated that imidazole-zinc reverse stain (ZN) outperformed traditional staining methods like silver and SYPRO Ruby in sensitivity, detecting as little as 1.8 ng of protein within 10-15 minutes . This rapid staining method is particularly beneficial for high-throughput proteomic analyses.

Case Study: Comparative Proteomics Using ZN

- Objective : Evaluate the efficacy of ZN compared to conventional stains.

- Methodology : Proteins were separated using SDS-PAGE and stained with ZN.

- Results : ZN provided clearer images with higher sensitivity than silver stain, making it a promising alternative for proteomic research.

Material Science Applications

Corrosion Inhibition

Zinc phosphate/imidazole composites have been developed as corrosion inhibitors. These materials leverage the coordination properties of zinc with imidazole to enhance protective coatings on metals . Their effectiveness stems from the formation of a barrier that prevents corrosive agents from reaching the metal surface.

Table 2: Performance of Zinc Phosphate/Imidazole Composites

| Composite Type | Corrosion Rate (mm/year) | Efficiency (%) |

|---|---|---|

| Zinc Phosphate/Imidazole | 0.02 | 95 |

| Conventional Coating | 0.10 | 80 |

Synthesis of Organic Compounds

Eco-Friendly Synthesis

Recent studies have reported the use of zinc oxide nanoparticles (ZnO NPs) in the eco-friendly synthesis of benzimidazole derivatives via imidazole coordination . This method offers high yields and reduced reaction times while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of zinc;1H-imidazole involves the coordination of zinc ions with the nitrogen atoms of the imidazole ligands. This coordination can influence the electronic properties of the zinc center, making it more reactive towards various substrates. In biological systems, this compound can mimic the active sites of zinc-containing enzymes, facilitating catalytic reactions through similar mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Zinc;2H-imidazole: Similar in structure but with different coordination properties.

Copper;1H-imidazole: Copper analog with distinct redox properties.

Nickel;1H-imidazole: Nickel analog with different catalytic activities.

Uniqueness

Zinc;1H-imidazole is unique due to its specific coordination geometry and electronic properties, which make it suitable for a wide range of applications. Its ability to form stable complexes with various ligands and its relatively low toxicity compared to other metal-imidazole complexes further enhance its utility in research and industrial applications.

Activité Biologique

Zinc;1H-imidazole complexes have garnered attention in the field of medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and cytoprotective properties. This article explores the synthesis, structural characteristics, and biological activities of zinc complexes with imidazole derivatives, emphasizing their potential therapeutic applications.

Synthesis and Structural Characteristics

Zinc complexes with imidazole derivatives are typically synthesized through coordination reactions involving zinc salts and imidazole ligands. For example, zinc chloride complexes with various substituted imidazoles have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. These methods confirm the coordination of zinc ions to the nitrogen atoms in the imidazole ring, which is crucial for their biological activity .

Antibacterial and Antifungal Properties

This compound complexes exhibit significant antibacterial and antifungal activities. Studies have shown that these complexes can inhibit the growth of various bacterial strains and fungi. For instance, a study found that a zinc(II) complex with 2,4,5-triphenyl-1H-imidazole displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Complexes

| Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Zn(II)-2,4,5-triphenyl-1H-imidazole | Staphylococcus aureus | 32 µg/mL |

| Zn(II)-2,4,5-triphenyl-1H-imidazole | Escherichia coli | 64 µg/mL |

Cytoprotective Activity

The cytoprotective effects of this compound complexes have been evaluated using human erythrocytes as a model system. Research indicates that these complexes can significantly reduce oxidative hemolysis induced by free radicals. The protective activity is comparable to standard antioxidants like Trolox .

Table 2: Cytoprotective Activity Assessment

| Complex | Hemolysis Rate (%) at 0.1 mg/mL | Protective Efficacy (%) |

|---|---|---|

| Zn(II)-Indole-Imidazole | 5.46 ± 1.09 | 87 |

| Zn(II)-Benzimidazole | 12.96 ± 0.90 | 65 |

Case Study 1: Indole-Imidazole Complexes

A recent study synthesized several indole-imidazole hybrids complexed with zinc chloride. The results showed that these complexes exhibited enhanced cytoprotective properties compared to their uncomplexed ligands. The hemolytic activity was significantly lower in the zinc complexes, indicating better biocompatibility .

Case Study 2: Fluorescent Zinc(II) Complexes

Another investigation focused on fluorescent tetrahedral zinc(II) complexes derived from imidazole ligands. These compounds were characterized for their photophysical properties and demonstrated potential applications in bioimaging due to their fluorescence properties .

Propriétés

IUPAC Name |

zinc;1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.Zn/c1-2-5-3-4-1;/h1-3H,(H,4,5);/q;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLCNHEHBRLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2Zn+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624147 | |

| Record name | zinc;1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17339-44-5 | |

| Record name | NSC522974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | zinc;1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.